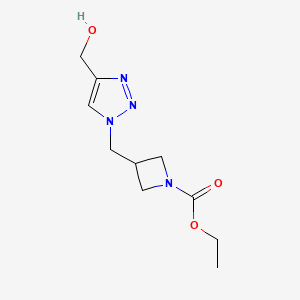
3-((4-(羟甲基)-1H-1,2,3-三唑-1-基)甲基)氮杂环丁烷-1-羧酸乙酯
描述
Ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
科学研究应用
Ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the development of new materials with unique properties
作用机制
Target of Action
Azetidine derivatives are known to interact with a variety of biological targets .
Mode of Action
Azetidine derivatives are known to interact with their targets through various mechanisms .
Biochemical Pathways
Azetidine derivatives are known to influence a variety of biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Result of Action
Azetidine derivatives are known to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of azetidine derivatives .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of azetidine-3-carboxylate as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and other advanced techniques to ensure efficient production.
化学反应分析
Types of Reactions
Ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate .
相似化合物的比较
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Ethyl 3-azetidinecarboxylate: Lacks the triazole moiety.
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents
Uniqueness
Ethyl 3-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is unique due to the combination of the azetidine and triazole rings, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 3-[[4-(hydroxymethyl)triazol-1-yl]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-2-17-10(16)13-3-8(4-13)5-14-6-9(7-15)11-12-14/h6,8,15H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBDFWHSVMZWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(C1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















